Egfr-IN-86
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-86 is a potent inhibitor of the epidermal growth factor receptor. This compound has demonstrated significant activity against glioblastoma by inducing apoptosis and causing cell cycle arrest in the G2/M phase in U87 cells . The epidermal growth factor receptor is a receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation.
Vorbereitungsmethoden
The preparation of Egfr-IN-86 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The detailed synthetic route and industrial production methods are often proprietary and may involve multiple steps, including the formation of key intermediates and final purification processes .
Analyse Chemischer Reaktionen
Egfr-IN-86 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-86 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of the epidermal growth factor receptor and its downstream signaling pathways.
Biology: Employed in cell biology studies to investigate the role of the epidermal growth factor receptor in cell growth, survival, and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly glioblastoma, due to its ability to induce apoptosis and cell cycle arrest.
Industry: Utilized in the development of new drugs targeting the epidermal growth factor receptor and related pathways
Wirkmechanismus
Egfr-IN-86 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition blocks the activation of downstream signaling pathways that are crucial for cell growth and survival. The compound binds to the adenosine triphosphate-binding site of the enzyme, preventing its activation and subsequent autophosphorylation. This leads to the induction of apoptosis and cell cycle arrest in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-86 is unique compared to other similar compounds due to its high potency and specificity for the epidermal growth factor receptor. Similar compounds include:
Gefitinib: Another epidermal growth factor receptor inhibitor that binds to the adenosine triphosphate-binding site of the enzyme.
Erlotinib: A first-generation epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: A second-generation epidermal growth factor receptor tyrosine kinase inhibitor that overcomes resistance to first-generation inhibitors.
Osimertinib: A third-generation epidermal growth factor receptor tyrosine kinase inhibitor designed to target specific mutations in the epidermal growth factor receptor
This compound stands out due to its potent activity against glioblastoma and its ability to induce apoptosis and cell cycle arrest, making it a promising candidate for further research and development in cancer therapy.
Eigenschaften
Molekularformel |
C20H21N7O2S |
---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
N-[2-(azetidin-1-ylsulfonyl)phenyl]-7-methyl-2-(3-methylpyrazol-1-yl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H21N7O2S/c1-14-8-13-27(24-14)20-22-18(15-9-12-25(2)19(15)23-20)21-16-6-3-4-7-17(16)30(28,29)26-10-5-11-26/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,22,23) |
InChI-Schlüssel |
WDJPMSIMYPBJIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)C2=NC(=C3C=CN(C3=N2)C)NC4=CC=CC=C4S(=O)(=O)N5CCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.